
2,6-difluoro-3-sulfobenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-3-sulfobenzoicacid is an organic compound with the molecular formula C7H4F2O5S and a molecular weight of 238.16 g/mol . It is characterized by the presence of two fluorine atoms and a sulfonic acid group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of 2,6-difluorobenzoic acid using sulfuric acid or oleum . The reaction conditions usually involve heating the mixture to facilitate the sulfonation process.
Industrial Production Methods
Industrial production methods for 2,6-difluoro-3-sulfobenzoicacid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-3-sulfobenzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms and sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoic acids .
Scientific Research Applications
2,6-difluoro-3-sulfobenzoicacid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-sulfobenzoicacid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the sulfonic acid group, making it less polar and less reactive in certain reactions.
3-Sulfobenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Difluoro-4-sulfobenzoic acid: Similar structure but with the sulfonic acid group in a different position, leading to variations in reactivity and applications.
Uniqueness
2,6-difluoro-3-sulfobenzoicacid is unique due to the combination of fluorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various chemical and biological applications .
Biological Activity
2,6-Difluoro-3-sulfobenzoic acid is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of fluorine and sulfonic acid groups, imparts distinct chemical properties that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of 2,6-difluoro-3-sulfobenzoic acid, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2,6-difluoro-3-sulfobenzoic acid is C7H4F2O3S. The compound features two fluorine atoms at the 2 and 6 positions and a sulfonic acid group at the 3 position of the benzene ring. This configuration enhances its acidity and potential reactivity in biological systems.
The biological activity of 2,6-difluoro-3-sulfobenzoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Protein Interaction : The presence of fluorine atoms can enhance binding affinity to proteins or nucleic acids, leading to altered biological responses .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological effects of 2,6-difluoro-3-sulfobenzoic acid:
Case Study: SIRT2 Inhibition
In a notable study, derivatives of 2,6-difluoro-3-sulfobenzoic acid were synthesized and evaluated for their inhibitory effects on SIRT2, an enzyme implicated in aging and cancer. The most potent derivative exhibited an IC50 value of 1.5 μM, indicating strong inhibitory activity with selectivity over other sirtuins (SIRT1 and SIRT3) .
Applications in Research
The unique properties of 2,6-difluoro-3-sulfobenzoic acid have led to its exploration in various research applications:
- Medicinal Chemistry : Investigated for potential therapeutic applications due to its enzyme inhibition properties.
- Material Science : Used as a building block in the synthesis of functional polymers with enhanced properties .
Comparison with Related Compounds
To understand the distinctiveness of 2,6-difluoro-3-sulfobenzoic acid, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
2,3-Difluorobenzoic Acid | Lacks sulfonic acid group | Lower reactivity |
2,6-Difluorobenzoic Acid | Similar fluorination pattern | Different electronic effects |
3,4-Difluorobenzoic Acid | Similar fluorination but no sulfonic group | Reduced polarity |
The inclusion of the sulfonic acid group in 2,6-difluoro-3-sulfobenzoic acid enhances its polarity and potential interactions within biological systems compared to its analogs.
Properties
IUPAC Name |
2,6-difluoro-3-sulfobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O5S/c8-3-1-2-4(15(12,13)14)6(9)5(3)7(10)11/h1-2H,(H,10,11)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHTUBNRNFKQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.